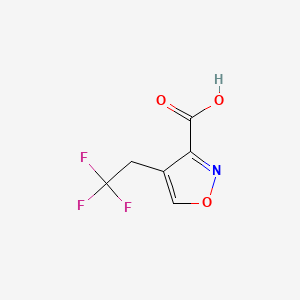
4-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- is a chemical compound with the molecular formula C6H4F3NO3 and a molecular weight of 195.1 g/mol . This compound is part of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the trifluoroethyl group at the 4-position of the isoxazole ring adds unique properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- typically involves the (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which are then converted to the desired isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene and BenchChem offer bulk manufacturing and sourcing services for 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown promising activity against drug-resistant Mycobacterium tuberculosis (Mtb) by inhibiting key enzymes and pathways essential for bacterial survival . The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isoxazolecarboxylic acid, 4-methyl-: Similar structure but with a methyl group instead of a trifluoroethyl group.
3-Isoxazolecarboxylic acid, 4-ethyl-: Contains an ethyl group at the 4-position.
3-Isoxazolecarboxylic acid, 4-phenyl-: Features a phenyl group at the 4-position.
Uniqueness
The presence of the trifluoroethyl group in 3-Isoxazolecarboxylic acid, 4-(2,2,2-trifluoroethyl)- imparts unique properties such as increased lipophilicity and stability, making it more effective in certain biological applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H4F3NO3 |
|---|---|
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)1-3-2-13-10-4(3)5(11)12/h2H,1H2,(H,11,12) |
Clé InChI |
LCCNUGQPLCEEQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)C(=O)O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















